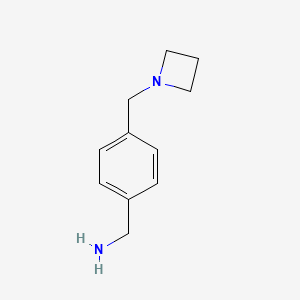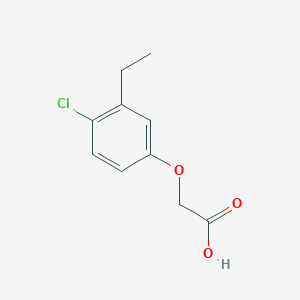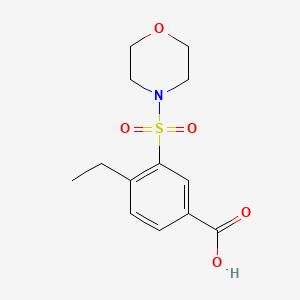
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid
Übersicht
Beschreibung
“4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid” is a chemical compound with the CAS Number: 926232-25-9 . It has a molecular weight of 299.35 and its molecular formula is C13H17NO5S . It is typically stored at room temperature .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
4-Ethyl-3-(morpholine-4-sulfonyl)benzoic acid has been implicated in research focusing on its potential applications in antioxidant capacity assays, such as the ABTS/PP decolorization assay. This assay is critical in evaluating the antioxidant capacity of compounds, where some antioxidants, particularly of phenolic nature, can form coupling adducts with ABTS radical cations, influencing the overall antioxidant capacity measurement. The specificity of reactions, including coupling and further oxidative degradation to form hydrazindyilidene-like and/or imine-like adducts, highlights the complex nature of antioxidant assessments and the need for further research to clarify these mechanisms (Ilyasov et al., 2020).
Enzymatic Degradation of Organic Pollutants
The compound has also been explored in the context of enzymatic degradation of organic pollutants in wastewater. The presence of redox mediators, which can include compounds like this compound, enhances the degradation efficiency of recalcitrant pollutants by enzymes such as laccases and peroxidases. This application is particularly relevant for the treatment of industrial effluents and highlights the potential of the compound in environmental remediation efforts (Husain & Husain, 2007).
Asthma-Inducing Potential and QSAR Testing
Research into the asthma-inducing potential of substances in spray cleaning products has utilized quantitative structure-activity relationship (QSAR) testing, which may involve analyses of compounds like this compound. QSAR testing aids in identifying chemical substances that could potentially induce asthma, contributing valuable information towards the development of safer consumer products (Hadrup et al., 2021).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including this compound, have been reviewed for their broad spectrum of pharmacological activities. These compounds are significant in the development of novel therapeutic agents due to their diverse biological activities. The review underscores the importance of morpholine compounds in drug discovery and development, indicating the potential medical applications of these substances (Asif & Imran, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethyl-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-10-3-4-11(13(15)16)9-12(10)20(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDMTXRBPVOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
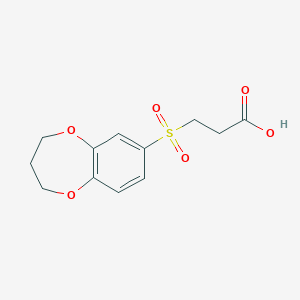
![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)
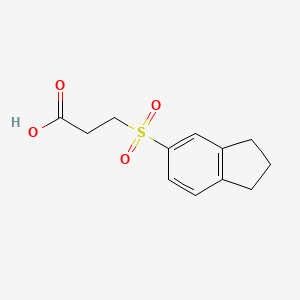
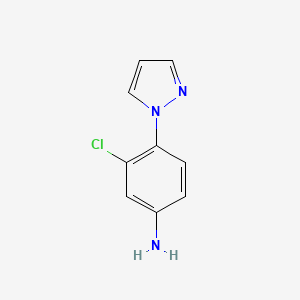
![3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B3372668.png)
![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)
